N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl4NO/c15-11-3-1-9(13(17)5-11)7-19(20)8-10-2-4-12(16)6-14(10)18/h1-6,20H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOJEGLSMUGXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN(CC2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634503 | |

| Record name | 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51850-95-4 | |

| Record name | 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51850-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bisz-(2,4-diklór-benzil)-hidroxilamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a disubstituted hydroxylamine derivative featuring two 2,4-dichlorobenzyl groups attached to the nitrogen atom. While specific peer-reviewed research on this particular molecule is limited, its structural motifs suggest a range of chemical properties and potential applications derived from the broader class of N,N-disubstituted hydroxylamines. This guide provides a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in research and development. This document is intended to serve as a valuable resource for scientists working in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a solid at room temperature. Its fundamental properties are summarized in the table below. It is important to note that while some data is experimentally derived, much of the available information is based on computational predictions.

| Property | Value | Source |

| CAS Number | 51850-95-4 | [PubChem]([Link]] |

| Molecular Formula | C₁₄H₁₁Cl₄NO | [PubChem]([Link]] |

| Molecular Weight | 351.06 g/mol | |

| IUPAC Name | N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine | [PubChem]([Link]] |

| Boiling Point (Predicted) | 482.28 °C at 760 mmHg | Crysdot LLC |

| Density (Predicted) | 1.333 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 12.29 | ChemicalBook[1] |

| XLogP3 (Predicted) | 5.3 | [PubChem]([Link]] |

Chemical Structure and Reactivity

The chemical structure of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is characterized by a central hydroxylamine core with two bulky and electron-withdrawing 2,4-dichlorobenzyl substituents.

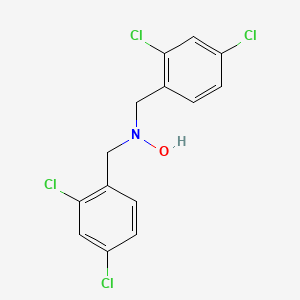

Caption: Chemical structure of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.

The presence of the hydroxyl group imparts weak basicity and nucleophilicity to the molecule. The nitrogen atom, being bonded to an oxygen and two carbon atoms, is electron-deficient. The reactivity of N,N-disubstituted hydroxylamines is diverse:

-

Oxidation to Nitrones: One of the most characteristic reactions of N,N-disubstituted hydroxylamines is their oxidation to form nitrones.[2][3] This transformation can be achieved using various oxidizing agents, such as hypervalent iodine reagents (e.g., IBX), manganese dioxide, or mercuric oxide.[4] The resulting nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of heterocyclic systems.[2]

-

Michael Reaction: N,N-disubstituted hydroxylamines can participate in abnormal Michael reactions with certain activated alkenes, such as vinylpyridines. This reaction can lead to the formation of products resulting from the addition of the corresponding amine (after formal deoxygenation of the hydroxylamine) to the unsaturated system.[5]

The steric hindrance from the two bulky 2,4-dichlorobenzyl groups is expected to play a significant role in the reactivity of the hydroxylamine moiety, potentially influencing reaction rates and the accessibility of the nitrogen and oxygen atoms to reagents.

Synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

The synthesis of N,N-disubstituted hydroxylamines can be achieved through several methods, with the alkylation of hydroxylamine being a common and direct approach.[6] Another viable route is the oxidation of the corresponding secondary amine.[6] Below is a plausible and detailed synthetic protocol for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine based on the alkylation of hydroxylamine hydrochloride.

Caption: Proposed synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.

Experimental Protocol

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

2,4-Dichlorobenzyl chloride

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, etc.)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 equivalent) in a mixture of ethanol and water.

-

Basification: Add a suitable base, such as sodium carbonate (2.5 equivalents), portion-wise to the stirred solution. This will generate the free hydroxylamine in situ.

-

Addition of the Alkylating Agent: To the resulting mixture, add 2,4-dichlorobenzyl chloride (2.2 equivalents) dropwise at room temperature. The slight excess of the alkylating agent helps to ensure complete disubstitution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add a suitable organic solvent such as diethyl ether. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude N,N-Bis(2,4-dichlorobenzyl)hydroxylamine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety and Handling

As there is no specific safety data sheet available for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, it is prudent to handle it with the care afforded to related and potentially hazardous chemicals. The safety precautions for hydroxylamine hydrochloride provide a useful reference.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Potential Applications

While specific applications for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine are not extensively documented in the public domain, its chemical nature suggests several areas of potential utility, particularly in organic synthesis and drug discovery.

-

Intermediate in Organic Synthesis: As previously mentioned, N,N-disubstituted hydroxylamines are valuable precursors to nitrones, which are versatile intermediates in the synthesis of various nitrogen-containing heterocyclic compounds.[2]

-

Medicinal Chemistry and Drug Development: The hydroxylamine moiety has gained increasing attention in medicinal chemistry.[11] Trisubstituted hydroxylamines, a closely related class, are being explored as bioisosteres for other functional groups in drug design.[12][13] They have the potential to modulate physicochemical properties such as lipophilicity and metabolic stability.[12] Furthermore, some N-substituted hydroxylamine derivatives have been investigated for their antibacterial activity, acting as inhibitors of the bacterial ribonucleotide reductase (RNR) enzyme.[14] The presence of the dichlorobenzyl groups in N,N-Bis(2,4-dichlorobenzyl)hydroxylamine could impart interesting biological activities, making it a candidate for screening in various therapeutic areas.

Conclusion

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a chemical compound with a rich potential for applications in synthetic and medicinal chemistry. While detailed experimental data on this specific molecule is not abundant, a solid understanding of its properties and reactivity can be inferred from the well-established chemistry of N,N-disubstituted hydroxylamines. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. As the exploration of novel chemical space continues to be a priority in drug discovery and materials science, compounds like N,N-Bis(2,4-dichlorobenzyl)hydroxylamine represent intriguing building blocks for future innovation.

References

- Goti, A., & Cardona, F. (2018). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA, 72(9), 560-566.

- Matassini, C., Parmeggiani, C., Cardona, F., & Goti, A. (2011). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones with Hypervalent Iodine Reagents. Organic Letters, 13(12), 3072–3075.

- Beauchemin, A. M., & Moran, J. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2779.

- Paquette, L. A. (1962). Hydroxylamine Chemistry. II. The Abnormal Michael Reaction of N,N-Disubstituted Hydroxylamines with 2- and 4-Vinylpyridines. The Journal of Organic Chemistry, 27(8), 2870–2873.

-

LPS. (n.d.). Safety Data Sheet (SDS) Hydroxylamine Hydrochloride. [Link]

- MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2779.

-

PubChem. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine. [Link]

-

PubChem. (n.d.). 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. [Link]

-

ResearchGate. (2018). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. [Link]

-

National Institutes of Health. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. [Link]

-

Organic Syntheses. (n.d.). HYDROXYLAMINE HYDROCHLORIDE. [Link]

-

Crysdot LLC. (n.d.). N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. [Link]

-

ChemBK. (n.d.). O-(2,4-dichloro-benzyl)-hydroxylamine hydrochloride. [Link]

-

National Institutes of Health. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. [Link]

-

American Chemical Society. (n.d.). Trisubstituted hydroxylamines: From reaction discovery to drug design. [Link]

-

Organic Syntheses. (n.d.). INTRAMOLECULAR 1,3-DIPOLAR CYCLOADDITION OF A NITRONE TO AN ALKENE: HEXAHYDRO-1,3,3,6-TETRAMETHYL-2,1-BENZISOXAZOLINE. [Link]

-

American Chemical Society Publications. (2026). ACS Catalysis Ahead of Print. [Link]

-

Organic Syntheses. (n.d.). 1,3-DIHYDROXYPHENAZINE DIOXIDE. [Link]

- Google Patents. (n.d.). EP0495756A1 - Process for the preparation of N,N-dihydrocarbylhydroxylamines.

-

MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

-

Chemsrc. (n.d.). O-(2,4-Dimethoxybenzyl)hydroxylamine. [Link]

Sources

- 1. 40861-08-3 CAS MSDS (N,N-DI(4-CHLOROBENZYL)HYDROXYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. biosynth.com [biosynth.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trisubstituted hydroxylamines: From reaction discovery to drug design - American Chemical Society [acs.digitellinc.com]

- 14. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

This guide provides a comprehensive technical overview for the synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, a symmetrically substituted hydroxylamine derivative. The content herein is structured for researchers, scientists, and professionals in drug development and chemical synthesis, offering a deep dive into the reaction's core principles, a detailed experimental protocol, and critical safety considerations.

Introduction and Synthetic Strategy

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a disubstituted hydroxylamine featuring two 2,4-dichlorobenzyl groups attached to the nitrogen atom. Such molecules serve as valuable intermediates in organic synthesis. The logical and most direct approach to constructing this molecule is through the nucleophilic substitution reaction between hydroxylamine and a suitable 2,4-dichlorobenzyl electrophile.

The retrosynthetic analysis points to a straightforward disconnection at the two benzylic C-N bonds, identifying hydroxylamine (NH₂OH) and 2,4-dichlorobenzyl chloride as the primary starting materials. The latter is a reactive alkylating agent, with the benzylic carbon being highly susceptible to nucleophilic attack.[1][2] This pathway, the direct N,N-dialkylation of hydroxylamine, forms the basis of the synthetic protocol detailed in this guide.

Core Reaction Principle: N-Alkylation of Hydroxylamine

The synthesis hinges on the nucleophilic character of the nitrogen atom in hydroxylamine. The reaction proceeds via a sequential Sₙ2 mechanism, where the hydroxylamine nitrogen attacks the electrophilic methylene carbon of 2,4-dichlorobenzyl chloride, displacing the chloride ion. This process occurs twice to yield the desired N,N-disubstituted product.

Key challenges in this synthesis include:

-

Controlling the degree of alkylation: The reaction must be driven past the mono-alkylated intermediate, N-(2,4-dichlorobenzyl)hydroxylamine, to favor the formation of the target dialkylated product. This is typically achieved by using a molar excess of the alkylating agent.

-

Ensuring N-selectivity over O-alkylation: While hydroxylamine possesses two nucleophilic sites (N and O), N-alkylation is generally favored over O-alkylation when using alkyl halides.[3]

-

Acid Neutralization: The reaction generates two equivalents of hydrochloric acid (HCl), which must be neutralized by a base to allow the reaction to proceed to completion and to prevent protonation of the nucleophilic hydroxylamine.

Detailed Experimental Protocol

This section outlines a robust, step-by-step procedure for the synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.

Materials and Reagents

A summary of the necessary reagents and their roles is presented in the table below.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Quantity | Role |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 1.0 | 3.47 g (50 mmol) | Nucleophile Source |

| 2,4-Dichlorobenzyl chloride | C₇H₅Cl₃ | 195.48 | 2.1 | 20.53 g (105 mmol) | Alkylating Agent |

| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 2.2 | 11.66 g (110 mmol) | Base |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 250 mL | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | Extraction Solvent |

| Deionized Water | H₂O | 18.02 | - | As needed | Washing |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | As needed | Washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying Agent |

Reaction Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of the target compound.

Caption: Experimental workflow from synthesis to final characterization.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (3.47 g, 50 mmol), anhydrous sodium carbonate (11.66 g, 110 mmol), and 250 mL of absolute ethanol.

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Subsequently, add 2,4-dichlorobenzyl chloride (20.53 g, 105 mmol) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).

-

Initial Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (NaCl and unreacted Na₂CO₃). Wash the filter cake with a small amount of ethanol (2 x 20 mL).

-

Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: To the resulting residue, add 150 mL of deionized water and 150 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Washing: Collect the organic (upper) layer. Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

-

Purification: The crude N,N-Bis(2,4-dichlorobenzyl)hydroxylamine can be purified by recrystallization from a suitable solvent system, such as an ethanol/hexane mixture, to afford the final product as a solid.

Chemical Synthesis Pathway

The chemical transformation is visually represented below, showcasing the key reactants and the final product structure.

Caption: N,N-dialkylation of hydroxylamine with 2,4-dichlorobenzyl chloride.

Safety and Handling

-

General Precautions: This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent Hazards:

-

2,4-Dichlorobenzyl chloride: This compound is a lachrymator (causes tears) and is corrosive, causing severe skin burns and eye damage.[4][5] It is also harmful if swallowed.[4] Avoid inhalation of vapors and direct contact with skin and eyes. It is incompatible with strong bases, oxidizing agents, alcohols, and amines.[4]

-

Hydroxylamine Hydrochloride: While stable as a salt, free hydroxylamine can be unstable. Handle with care.

-

Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Product Characterization

The identity and purity of the synthesized N,N-Bis(2,4-dichlorobenzyl)hydroxylamine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the compound.

-

Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.

References

- The Chemical Reactivity of 2,4-Dichlorobenzyl Chloride: A Cornerstone for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- 2,4-Dichlorobenzyl chloride 94-99-5 wiki. LookChem. [URL: https://www.lookchem.com/wiki/2-4-dichlorobenzyl-chloride-94-99-5.html]

- SAFETY DATA SHEET - 2,4-Dichlorobenzyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC134390050]

- 2,4-Dichlorobenzyl chloride Dealer and Distributor. Multichem. [URL: https://www.multichem.co.in/2-4-dichlorobenzyl-chloride]

- Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c00674]

- Synthesis of hydroxylamines and related compounds by oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Oxidative Syntheses of N,N-Dialkylhydroxylamines | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/380905322_Oxidative_Syntheses_of_NNDialkylhydroxylamines]

- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10069411/]

- Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones with Hypervalent Iodine Reagents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol5b02029]

- Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. Google Patents. [URL: https://patents.google.

- Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745598/]

- Oxidation of N-alkyl- and NN-dialkylhydroxylamines by partially purified preparations of trimethylamine mono-oxygenase from Pseudomonas aminovorans. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/237794/]

- 2,4-DICHLOROBENZYL CHLORIDE CAS No 94-99-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2,4-DICHLOROBENZYL_CHLORIDE_MSDS.pdf]

- Oxidative Syntheses of N,N-Dialkylhydroxylamines. ACS Publications. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.4c00674/suppl_file/jo4c00674_si_001.pdf]

- Process for the synthesis of a N,N-dialkyl-hydroxylamine. Google Patents. [URL: https://patents.google.

- Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. ETH Zurich Research Collection. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/417617]

- Process for the synthesis of N,N-dialkyl-Hydroxylamines. Google Patents. [URL: https://patents.google.

- Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. Google Patents. [URL: https://patents.google.

- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-O/hydroxylamines.shtm]

- hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-N/amines/hydroxylamines.shtm]

- Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751654465e085293d3f57]

- Hydroxylammonium chloride. Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.php/Hydroxylammonium_chloride]

Sources

An In-Depth Technical Guide to Rimonabant: A Seminal Cannabinoid Receptor 1 Antagonist

A Note on the Subject of this Guide: The initial request for a technical guide on the compound with CAS number 51850-95-4 led to the identification of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, a chemical with limited publicly available data regarding its biological or pharmacological properties. Given the specified audience of researchers and drug development professionals, it is surmised that the intended subject was a compound of significant pharmacological interest. This guide will therefore focus on Rimonabant (CAS number: 168273-06-1), a structurally related and extensively studied cannabinoid receptor 1 (CB1) antagonist. Rimonabant's rich history in drug discovery and clinical development provides a more pertinent and valuable subject for this in-depth analysis.

Introduction: The Rise and Fall of a First-in-Class Therapeutic

Rimonabant, also known by its trade names Acomplia and Zimulti, is a seminal molecule in the field of endocannabinoid research.[1][2] Developed by Sanofi-Aventis, it was the first selective CB1 receptor antagonist to be approved for clinical use.[1][2][3] Initially lauded for its potential in treating obesity and metabolic syndrome, Rimonabant's journey from a promising therapeutic to its eventual withdrawal from the market offers critical insights into the complexities of targeting the endocannabinoid system.[1][4] This guide provides a comprehensive technical overview of Rimonabant, from its chemical structure and properties to its mechanism of action, synthesis, and the clinical findings that defined its trajectory.

Chemical Properties and Structure

Rimonabant is a diarylpyrazole derivative with the systematic IUPAC name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[2] Its structure is characterized by a central pyrazole ring substituted with two phenyl groups and a carboxamide moiety linked to a piperidine ring.[5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₁Cl₃N₄O | [2][6] |

| Molecular Weight | 463.8 g/mol | [2][6] |

| CAS Number | 168273-06-1 | [2] |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Poorly soluble in water | N/A |

| LogP | 5.94 | [6] |

Structural Diagram

Caption: Chemical structure of Rimonabant.

Mechanism of Action: Targeting the Endocannabinoid System

Rimonabant functions as a selective antagonist and inverse agonist of the cannabinoid receptor 1 (CB1).[1][2] The endocannabinoid system, comprising cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and their metabolic enzymes, is a crucial regulator of numerous physiological processes, including appetite, energy balance, and mood.[4][7]

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and peripheral tissues, including adipose tissue, liver, and skeletal muscle.[8][9] Its activation by endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) initiates a signaling cascade that modulates neurotransmitter release and cellular metabolism.[4][9]

Caption: Simplified CB1 receptor signaling pathway and the inhibitory action of Rimonabant.

As an inverse agonist, Rimonabant not only blocks the binding of endocannabinoids but also reduces the basal activity of the CB1 receptor.[1][2] This dual action leads to:

-

Central Effects: In the central nervous system, particularly the hypothalamus and limbic system, CB1 receptor blockade decreases appetite and the rewarding effects of food.[4][10]

-

Peripheral Effects: In peripheral tissues, Rimonabant's action on CB1 receptors in adipocytes promotes lipolysis and reduces fat storage.[11] In the liver, it can mitigate hepatic steatosis, and in muscle tissue, it improves glucose uptake.[11]

Synthesis and Manufacturing

Several synthetic routes for Rimonabant have been developed, aiming for efficiency and cost-effectiveness. A common approach involves a multi-step synthesis culminating in the formation of the pyrazole core and subsequent amidation.

Exemplary Synthetic Protocol

A reported cost-effective synthesis of Rimonabant involves the following key steps:[12]

-

Preparation of the Diketo Ester: 4-chloropropiophenone is treated with a strong base like lithium hexamethyldisilazane (LiHMDS) to generate an anion, which then reacts with diethyl oxalate to form the corresponding diketo ester.[12]

-

Condensation and Cyclization: The diketo ester undergoes condensation with N-aminopiperidine.[12] The resulting intermediate is then cyclized in the presence of 2,4-dichlorophenylhydrazine hydrochloride under acidic conditions to yield Rimonabant.[12]

Caption: High-level workflow for a synthetic route to Rimonabant.

Preclinical and Clinical Development

Rimonabant underwent extensive preclinical and clinical evaluation for various indications, primarily obesity, metabolic syndrome, and smoking cessation.

Preclinical Studies

In animal models of diet-induced obesity, Rimonabant demonstrated a significant reduction in food intake and body weight.[13][14] It also showed positive effects on metabolic parameters, including improved insulin sensitivity and lipid profiles.[10] Studies in animal models of addiction suggested that Rimonabant could reduce nicotine-seeking behavior.[15]

Clinical Trials

The Rimonabant in Obesity (RIO) program, a series of large-scale clinical trials, established the efficacy of Rimonabant in promoting weight loss and improving cardiometabolic risk factors in overweight and obese patients.[10][15]

Summary of Key RIO Trial Findings (20 mg/day dose vs. placebo): [16]

| Outcome | Rimonabant Effect |

| Weight Loss | Significant reduction in body weight.[16] |

| Waist Circumference | Significant reduction.[16] |

| HDL Cholesterol | Significant increase.[10][16] |

| Triglycerides | Significant decrease.[10][16] |

| Glycemic Control | Improved in patients with type 2 diabetes.[10] |

Rimonabant was also investigated as an aid for smoking cessation. The STRATUS (Studies with Rimonabant and Tobacco Use) trials showed that a 20 mg dose of Rimonabant approximately doubled abstinence rates compared to placebo and was associated with less post-cessation weight gain.[15]

Adverse Effects and Market Withdrawal

Despite its efficacy, the clinical development of Rimonabant was marred by a significant incidence of psychiatric adverse effects.[13] These included depression, anxiety, and suicidal ideation, which were observed at a higher rate in patients receiving Rimonabant compared to placebo.[1][4][17] These safety concerns ultimately led to the withdrawal of Rimonabant from the European market in 2008 and the cessation of its development in the United States.[1]

Analytical Methodologies

The quantification of Rimonabant in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique.

Exemplary HPLC Method for Rimonabant Quantification in Plasma

This protocol is a generalized representation based on published methods.[18][19]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Rimonabant to the internal standard against the concentration of Rimonabant standards.

-

Determine the concentration of Rimonabant in the unknown samples by interpolation from the calibration curve.

-

More sensitive methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have also been developed for lower limits of quantification.[20]

Contemporary Perspectives and Future Directions

Although Rimonabant is no longer clinically available, its legacy continues to influence the field of drug discovery. The challenges encountered with Rimonabant have highlighted the critical need to understand the complex role of the endocannabinoid system in both metabolic and psychiatric regulation.

Current research efforts in this area are focused on:

-

Peripherally Restricted CB1 Antagonists: The development of CB1 antagonists that do not cross the blood-brain barrier is a promising strategy to achieve the metabolic benefits of CB1 blockade while avoiding the central nervous system-mediated psychiatric side effects.[21]

-

Allosteric Modulators: Targeting allosteric sites on the CB1 receptor could offer a more nuanced approach to modulating its activity compared to direct antagonism.

-

Targeting Other Components of the Endocannabinoid System: Research is ongoing into the therapeutic potential of modulating the enzymes responsible for endocannabinoid synthesis and degradation.

The story of Rimonabant serves as a powerful case study in drug development, underscoring the delicate balance between efficacy and safety, and continues to inform the design of next-generation therapeutics targeting the endocannabinoid system.

References

- Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength. (n.d.). PubMed.

- What is the mechanism of Rimonabant? (2024, July 17).

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007, June). J Clin Pharm Ther.

- An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. (n.d.).

- Signal transduction of the CB1 cannabinoid receptor. (n.d.). Journal of Molecular Endocrinology.

- What is Rimonabant used for? (2024, June 14).

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (n.d.). PubMed.

- Cannabinoid Receptors and Signal Transduction. (n.d.).

- Cannabinoid receptor signaling. (n.d.). PubMed.

- Cannabinoid receptor 1. (n.d.). Wikipedia.

- Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. (2007, March 1). Am J Health Syst Pharm.

- Rimonabant. (n.d.). Wikipedia.

- Rimonabant. (n.d.). PubChem.

- “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. (n.d.). PubMed Central.

- An Overview of the Metabolic Effects of Rimonabant in Randomized Controlled Trials: Potential for Other Cannabinoid 1 Receptor Blockers in Obesity. (n.d.). PubMed.

- Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice. (n.d.). British Journal of Pharmacology.

- A Method for Parallel Solid-Phase Synthesis of Iodinated Analogues of the CB1 Receptor Inverse Agonist Rimonabant. (n.d.).

- Rimonabant: an antagonist drug of the endocannabinoid system for the tre

- Rimonabant for treating tobacco dependence. (n.d.). PubMed Central.

- An Improved Synthesis of Rimonabant: Anti-Obesity Drug#. (2025, August 7).

- Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. (2006, August 29).

- Potential role of the endocannabinoid receptor antagonist rimonabant in the management of cardiometabolic risk: a narrative review of available d

- Chemical structure of rimonabant. (n.d.).

- Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors. (2006, March). Expert Opin Investig Drugs.

- Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. (n.d.). PubMed Central.

- Rimonabant (SR141716) exerts anti-proliferative and immunomodulatory effects in human peripheral blood mononuclear cells. (n.d.). PubMed Central.

- Compound: RIMONABANT (CHEMBL111). (n.d.). ChEMBL - EMBL-EBI.

- Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial. (2006, February 15). JAMA.

- Structure of the Cannabinoid 1 (CB1) antagonist Rimonabant and its derivatives. (n.d.).

- Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. (2023, March 9). ACS Medicinal Chemistry Letters.

- Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity. (n.d.). PubMed Central.

- Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form. (n.d.). PubMed.

- Quantification of Rimonabant (SR 141716A) in Monkey Plasma Using HPLC with UV Detection. (n.d.). PubMed Central.

- RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma. (n.d.).

- Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma. (n.d.). PubMed.

Sources

- 1. Rimonabant - Wikipedia [en.wikipedia.org]

- 2. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Rimonabant used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Compound: RIMONABANT (CHEMBL111) - ChEMBL [ebi.ac.uk]

- 7. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rimonabant for treating tobacco dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potential role of the endocannabinoid receptor antagonist rimonabant in the management of cardiometabolic risk: a narrative review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of Rimonabant (SR 141716A) in Monkey Plasma Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Mechanism of Action of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. In the absence of direct empirical studies on this specific molecule, this guide synthesizes evidence from structurally analogous N,N-disubstituted hydroxylamines to propose a primary mode of action centered on the inhibition of ribonucleotide reductase (RNR) through radical scavenging. We will delve into the biochemical consequences of this inhibition, present detailed methodologies for its experimental validation, and offer insights into its potential therapeutic applications and toxicological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents.

Introduction and Chemical Structure

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a synthetic, non-commercially available molecule with the following structure:

-

Chemical Formula: C₁₄H₁₁Cl₄NO

-

Molecular Weight: 351.06 g/mol

-

CAS Number: 51850-95-4[1]

The molecule is characterized by a central hydroxylamine functional group (-NOH) substituted with two 2,4-dichlorobenzyl groups. The presence of the hydroxylamine moiety is key to its predicted biological activity, while the dichlorinated benzyl groups are expected to influence its lipophilicity, cell permeability, and target engagement.

Hypothesized Core Mechanism of Action: Ribonucleotide Reductase Inhibition

Based on extensive research into the biological activities of N-substituted hydroxylamines, the primary hypothesized mechanism of action for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is the inhibition of ribonucleotide reductase (RNR) .[2][3][4] RNR is a critical enzyme in all living organisms, responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[2][3][5]

The proposed mechanism of RNR inhibition by N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is through its action as a radical scavenger . Class I RNRs, found in eukaryotes and many bacteria, rely on a stable tyrosyl free radical within their active site to initiate the reduction of ribonucleotides.[5] N-substituted hydroxylamines are known to quench this essential tyrosyl radical, thereby inactivating the enzyme and halting the production of deoxyribonucleotides.[2][3] This leads to a depletion of the cellular dNTP pool, resulting in the cessation of DNA replication and cell cycle arrest, primarily at the S-phase.[5]

The dichlorobenzyl substituents are postulated to enhance the compound's potency by:

-

Increasing Lipophilicity: Facilitating passage through cellular and nuclear membranes to reach the intracellularly located RNR.

-

Steric Hindrance: Potentially influencing the binding affinity and orientation within the RNR active site.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atoms may modulate the radical scavenging potential of the hydroxylamine group.

Biochemical Pathways and Cellular Consequences

The inhibition of RNR by N,N-Bis(2,4-dichlorobenzyl)hydroxylamine would trigger a cascade of downstream cellular events, making it a potential candidate for antimicrobial and anticancer applications.

Impact on DNA Synthesis and Cell Proliferation

The primary consequence of RNR inhibition is the disruption of the DNA synthesis pathway. This leads to:

-

Cell Cycle Arrest: Cells are unable to complete the S-phase of the cell cycle, leading to a halt in proliferation.

-

Induction of Apoptosis: Prolonged depletion of dNTPs can trigger programmed cell death.

Caption: Hypothesized signaling pathway of RNR inhibition.

Potential Antimicrobial Activity

Bacteria rely heavily on rapid DNA replication for their proliferation. By targeting a universally conserved and essential enzyme like RNR, N,N-Bis(2,4-dichlorobenzyl)hydroxylamine could exhibit broad-spectrum antibacterial activity.[6]

Potential Cytotoxic Activity Against Cancer Cells

Cancer cells are characterized by uncontrolled proliferation, making them particularly vulnerable to agents that disrupt DNA synthesis. Therefore, N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a candidate for investigation as a cytotoxic agent against various cancer cell lines.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanism of action, a series of in vitro assays are proposed.

Synthesis and Characterization of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.2 equivalents) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for example, sodium carbonate (2.5 equivalents), to the solution and stir for 30 minutes at room temperature.

-

Substrate Addition: Add 2,4-dichlorobenzyl chloride (2.0 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization:

The purified product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme | PLOS One [journals.plos.org]

- 4. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme [diposit.ub.edu]

- 5. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine: A Technical Guide

Disclaimer: Experimental spectroscopic data for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is not currently available in public databases or scientific literature. This guide is therefore based on theoretically predicted spectroscopic data, providing a robust framework for the anticipated spectral characteristics of the molecule. All data presented herein should be considered theoretical until confirmed by experimental evidence.

Introduction

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, with the molecular formula C₁₄H₁₁Cl₄NO, is a symmetrically substituted hydroxylamine derivative.[1] Its structure, featuring two dichlorinated aromatic rings, suggests potential applications in fields such as medicinal chemistry and materials science, where halogenated organic compounds are of significant interest. The precise characterization of this molecule is paramount for any research or development activities, and spectroscopic techniques are the cornerstone of such analytical verification.

This technical guide provides a comprehensive overview of the predicted spectroscopic profile of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the expected Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. Each section includes a standard experimental protocol for data acquisition, a summary of the predicted data, and an in-depth interpretation of the spectral features, explaining the correlation between the molecular structure and the expected spectroscopic signals.

Molecular Structure and Its Implications for Spectroscopy

The symmetrical nature of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, with two identical 2,4-dichlorobenzyl moieties attached to the nitrogen atom, is a key determinant of its spectroscopic signature. This symmetry will simplify the NMR spectra by reducing the number of unique signals. The presence of the N-OH group, aromatic rings, methylene bridges, and C-Cl bonds will give rise to characteristic absorptions and resonances across different spectroscopic techniques.

Figure 1. Chemical structure of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine will be dominated by vibrations of the O-H, C-H, C=C, C-N, and C-Cl bonds.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A standard and convenient method for acquiring an IR spectrum of a solid sample is using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.

Predicted IR Spectral Data

The following table outlines the predicted characteristic IR absorption bands for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3350 - 3150 | O-H stretch (hydroxylamine) | Medium, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2960 - 2850 | Aliphatic C-H stretch (CH₂) | Weak |

| 1590, 1560, 1470 | Aromatic C=C skeletal vibrations | Medium to Strong |

| 1100 - 1050 | C-N stretch | Strong |

| 870 - 820 | C-Cl stretch | Strong |

| 820 - 780 | Aromatic C-H out-of-plane bending | Strong |

Interpretation of Predicted IR Spectrum

-

O-H Region: A broad absorption band is anticipated in the 3350-3150 cm⁻¹ range, which is characteristic of the O-H stretching vibration of the hydroxylamine group. The broadening is a result of intermolecular hydrogen bonding.

-

C-H Stretching Region: Sharp peaks between 3100 and 3000 cm⁻¹ are expected from the C-H stretching of the aromatic rings. Weaker absorptions between 2960 and 2850 cm⁻¹ will arise from the symmetric and asymmetric stretching of the methylene (CH₂) groups.

-

Aromatic Region: A series of sharp bands between 1590 and 1470 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a wealth of information. A strong absorption between 1100 and 1050 cm⁻¹ is predicted for the C-N bond stretch. The C-Cl stretches are expected to produce very strong bands in the 870-820 cm⁻¹ range. Additionally, strong bands from the out-of-plane C-H bending of the substituted aromatic rings will appear around 820-780 cm⁻¹.

Figure 2. Workflow for IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, a relatively simple set of signals is expected in both ¹H and ¹³C NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer and allow the sample to thermally equilibrate. The magnetic field is "locked" to the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").

-

¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom and enhances the signal.

-

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectra.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | H-3 |

| ~7.25 | dd | 2H | H-5 |

| ~7.18 | d | 2H | H-6 |

| ~5.5 | br s | 1H | N-OH |

| ~4.10 | s | 4H | N-CH₂ |

Interpretation of Predicted ¹H NMR Spectrum

-

Aromatic Region (7.1-7.5 ppm): The three protons on each of the chemically equivalent aromatic rings will give rise to three distinct signals. The proton at position 3 (ortho to one Cl) is expected to be a doublet. The proton at position 5 (between H and Cl) will likely appear as a doublet of doublets, and the proton at position 6 (ortho to the CH₂ group) will be a doublet.

-

Hydroxylamine Proton (~5.5 ppm): The N-OH proton is expected to be a broad singlet. Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature. This signal will disappear upon shaking the sample with D₂O.

-

Methylene Protons (~4.10 ppm): The four protons of the two equivalent methylene (N-CH₂) groups are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~134.5 | C-Cl (C-2, C-4) |

| ~132.0 | Quaternary C (C-1) |

| ~130.0 | CH (C-6) |

| ~129.5 | CH (C-3) |

| ~127.5 | CH (C-5) |

| ~58.0 | N-CH₂ |

Interpretation of Predicted ¹³C NMR Spectrum

-

Aromatic Region (127-135 ppm): Due to the symmetry, six signals are predicted for the twelve aromatic carbons. Two signals will correspond to the carbons bearing chlorine atoms (C-2 and C-4), one for the quaternary carbon attached to the methylene group (C-1), and three for the carbons bearing protons (C-3, C-5, and C-6).

-

Aliphatic Region (~58.0 ppm): A single signal is expected for the two equivalent methylene carbons attached to the nitrogen atom.

Figure 3. Predicted ¹H and ¹³C NMR signal assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the high vacuum of the mass spectrometer, typically using a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (usually 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing it to fragment.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the instrument's software generates a mass spectrum, which plots the relative abundance of ions versus their m/z values.

Predicted Mass Spectral Data

| m/z | Predicted Relative Abundance | Assignment |

| 349, 351, 353, 355 | Low to Medium | [M]⁺• (Molecular ion with Cl₄ isotopic pattern) |

| 159, 161, 163 | High (Base Peak) | [C₇H₅Cl₂]⁺ (2,4-dichlorobenzyl cation) |

| 124, 126 | Medium | [C₇H₅Cl]⁺ (Loss of Cl from the 159 fragment) |

Interpretation of Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺•) is expected at a nominal m/z of 349. Due to the presence of four chlorine atoms, this peak will exhibit a characteristic isotopic cluster pattern. The relative intensities of the isotopic peaks (M, M+2, M+4, M+6, etc.) are predictable based on the natural abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation Pattern: The most favorable fragmentation is expected to be the cleavage of the benzylic C-N bond, which results in the formation of the highly stable 2,4-dichlorobenzyl cation. This fragment, with an m/z of 159 (and its isotopic peaks at 161 and 163), is predicted to be the base peak (the most abundant ion). Further fragmentation of this cation by the loss of a chlorine atom would produce a fragment at m/z 124 (and 126).

Figure 4. Predicted primary fragmentation pathway in EI-MS.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons, Inc.

-

PubChem. (n.d.). 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. National Center for Biotechnology Information. Retrieved from [Link][1]

-

NIST Chemistry WebBook. (n.d.). NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

ACD/Labs Spectrus Processor. (n.d.). Advanced Chemistry Development, Inc. Retrieved from [Link] (as an example of software for spectral prediction).

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

Disclaimer: Publicly available experimental data on the solubility and stability of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is limited. This guide, therefore, provides a predictive framework based on the known chemistry of substituted hydroxylamines and chloroaromatic compounds, along with established methodologies for physicochemical characterization in drug discovery and development. It is intended to serve as a comprehensive resource for researchers on how to approach the solubility and stability assessment of this molecule.

Introduction to N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a disubstituted hydroxylamine derivative. The presence of two dichlorobenzyl groups imparts significant steric bulk and lipophilicity to the molecule. Substituted hydroxylamines are a class of compounds with applications in organic synthesis and medicinal chemistry.[1][2] Understanding the solubility and stability of this specific analogue is critical for its potential handling, formulation, and application in a research or development setting.

Chemical Identity and Structure

The core structure consists of a hydroxylamine (H₂NOH) backbone where two hydrogen atoms on the nitrogen are replaced by 2,4-dichlorobenzyl groups.

Caption: Chemical structure of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.[3]

| Property | Value | Source |

| IUPAC Name | N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine | PubChem[3] |

| CAS Number | 51850-95-4 | PubChem[3] |

| Molecular Formula | C₁₄H₁₁Cl₄NO | PubChem[3] |

| Molecular Weight | 351.0 g/mol | PubChem[3] |

| XLogP3 | 5.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

The high XLogP3 value suggests that the compound is highly lipophilic and likely to exhibit poor aqueous solubility.

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical parameter that influences its behavior in various applications. For N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, its large, nonpolar structure is expected to dominate its solubility characteristics.

Predicted Solubility

-

Aqueous Solubility: Due to the high lipophilicity (XLogP3 of 5.3) and the presence of four chlorine atoms, the aqueous solubility is predicted to be very low. The hydroxylamine group offers some polarity, but it is largely shielded by the two bulky dichlorobenzyl groups.

-

Organic Solvent Solubility: The compound is expected to be soluble in a range of common organic solvents, particularly chlorinated solvents like dichloromethane and chloroform, as well as ethers like tetrahydrofuran (THF) and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in lower-polarity solvents like hexanes is likely to be limited.

Strategies for Solubility Enhancement

For aqueous applications, enhancing the solubility of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine would be necessary. Potential strategies include:

-

Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, or DMSO can significantly improve solubility.

-

pH Adjustment: The hydroxylamine moiety has a pKa, and adjusting the pH of the aqueous medium may influence its ionization state and, consequently, its solubility. However, the impact might be limited due to the overall lipophilicity.

-

Complexation: Encapsulation with cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes that enhance the apparent aqueous solubility of hydrophobic molecules.[4]

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the thermodynamic solubility of the compound in various solvents.

Caption: Experimental workflow for solubility determination.

Detailed Steps:

-

Add an excess amount of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the undissolved solid by centrifugation at high speed or by passing the solution through a 0.22 µm filter.

-

Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Potential Degradation Pathways and Mitigation

The chemical stability of a compound determines its shelf-life and suitability for various applications.[5] For N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, several degradation pathways should be considered.

Predicted Chemical Instability

-

Oxidation: The hydroxylamine functional group is susceptible to oxidation, which could lead to the formation of nitrones or other related species. This can be accelerated by the presence of oxygen, metal ions, or light.[6]

-

Hydrolysis: While the N-C bonds are generally stable, extreme pH conditions could potentially lead to hydrolysis, although this is less likely to be a major degradation pathway under normal conditions.

-

Photodegradation: Aromatic chlorinated compounds can be susceptible to photodegradation upon exposure to UV light.[6] The energy from light can induce cleavage of the C-Cl or N-C bonds.

Experimental Protocol for Forced Degradation Studies

Forced degradation or stress testing is performed to identify potential degradation products and pathways.[5][6]

Caption: Potential degradation pathways for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.

Detailed Steps:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C).

-

Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.

Recommendations for Storage and Handling

Based on the predicted instabilities, the following storage conditions are recommended:

-

Temperature: Store at controlled room temperature or refrigerated, protected from excessive heat.

-

Light: Store in an amber vial or in the dark to prevent photodegradation.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Analytical Methodologies

A robust analytical method is essential for the accurate quantification of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine and its potential impurities.

Suitable Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity assessment and stability studies. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water would likely provide good separation. UV detection would be suitable due to the presence of the aromatic rings.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile impurities or degradation products, GC-MS could be a valuable tool.[7]

Exemplary HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method would need to be validated for specificity, linearity, accuracy, and precision.

Conclusion

While specific experimental data for N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is not widely available, a comprehensive characterization plan can be developed based on its chemical structure and the established properties of related compounds. Its high lipophilicity suggests poor aqueous solubility, necessitating strategies such as the use of co-solvents or complexing agents for aqueous-based applications. The hydroxylamine moiety is a potential site for oxidative degradation, and the chloroaromatic rings may be susceptible to photodegradation. Therefore, careful consideration of storage and handling conditions is crucial. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate the solubility and stability of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, enabling its effective use in further research and development.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for Determining 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene in Environmental and Biological Samples. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23498000, 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 468125, O-(2,4-Dichlorobenzyl)hydroxylamine. Retrieved from [Link]

-

Beauchemin, A. M., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2749. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines and related compounds. Retrieved from [Link]

-

Crysdot LLC. (n.d.). N,N-Bis(2,4-dichlorobenzyl)hydroxylamine. Retrieved from [Link]

- Bajaj, S., et al. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmaceutical Technology, 5(1), 1-8.

-

U.S. Food and Drug Administration. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

- Liu, Y., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 23(1).

- Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-161.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydroxylamine synthesis by oxidation [organic-chemistry.org]

- 3. 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine | C14H11Cl4NO | CID 23498000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. jddtonline.info [jddtonline.info]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Potential Research Applications of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is a distinct chemical entity within the broader class of hydroxylamine derivatives, a group of compounds recognized for their wide-ranging biological activities.[1] While specific research into this particular molecule is not extensively documented in publicly available literature, its structural features—notably the presence of a hydroxylamine moiety and dichlorobenzyl groups—suggest a strong potential for applications in several key areas of biomedical research. This guide synthesizes information on related compounds to propose a structured research framework for investigating N,N-Bis(2,4-dichlorobenzyl)hydroxylamine as a candidate for antimicrobial, anticancer, and enzyme-inhibiting therapies. We will explore its chemical rationale, propose detailed experimental protocols, and outline potential mechanisms of action to provide a comprehensive roadmap for its scientific evaluation.

Introduction: The Scientific Interest in N,N-Disubstituted Hydroxylamines

The hydroxylamine functional group (-NHOH) is a versatile pharmacophore that imparts a range of biological effects, including the ability to act as a radical scavenger and to chelate metal ions.[1][2] These properties are central to the activity of many biologically active molecules. The class of N,N-disubstituted hydroxylamines, to which N,N-Bis(2,4-dichlorobenzyl)hydroxylamine belongs, has been a subject of interest in medicinal chemistry. The substitution on the nitrogen atom can significantly influence the molecule's stability, lipophilicity, and target specificity.[3]

The subject of this guide, N,N-Bis(2,4-dichlorobenzyl)hydroxylamine, possesses two 2,4-dichlorobenzyl groups. The presence of chlorine atoms on the benzyl rings is known to enhance the lipophilicity and metabolic stability of drug candidates, and can also contribute to specific binding interactions with biological targets.

Table 1: Physicochemical Properties of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁Cl₄NO | [4] |

| Molecular Weight | 351.0 g/mol | [4] |

| IUPAC Name | N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine | [4] |

| CAS Number | 51850-95-4 | [4] |

Proposed Research Application I: Antimicrobial Activity

Scientific Rationale:

A significant body of research has highlighted the potent antibacterial activity of hydroxylamine derivatives.[5] A primary mechanism for this is the inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair in bacteria.[5] These compounds often act as radical scavengers, disrupting the catalytic cycle of RNR.[5] The dichlorobenzyl moieties of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine could enhance its uptake into bacterial cells and contribute to its inhibitory activity.

Proposed Experimental Workflow:

The following workflow is designed to systematically evaluate the antimicrobial potential of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine.

Caption: Workflow for evaluating enzyme inhibition.